Tetra-n-butylammonium di-tert-butylphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624979 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68695-48-7 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Tetra-n-butylammonium di-tert-butylphosphate

An In-depth Technical Guide to the Synthesis and Characterization of Tetra-n-butylammonium Di-tert-butylphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a quaternary ammonium salt with significant utility in organic synthesis. The document details a robust and reliable synthesis protocol based on acid-base neutralization. Furthermore, it outlines a complete analytical workflow for the structural verification and purity assessment of the synthesized compound, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers requiring a well-characterized, non-nucleophilic phosphate source for applications such as phase-transfer catalysis and as a supporting electrolyte.

Introduction

This compound, often abbreviated as [TBA][DtBP], is an ionic compound composed of a large, lipophilic tetra-n-butylammonium (TBA) cation and a sterically hindered di-tert-butylphosphate (DtBP) anion. The unique combination of these two ions imparts valuable properties to the salt, making it a reagent of interest in modern organic chemistry. The TBA cation is a well-established phase-transfer agent, capable of transporting anionic species from an aqueous or solid phase into an organic medium, thereby accelerating reaction rates between immiscible reactants[1][2].

The di-tert-butylphosphate anion is a weak nucleophile due to the steric bulk of the tert-butyl groups. This characteristic makes [TBA][DtBP] an effective non-nucleophilic base or a source of "naked" phosphate ions in sensitive chemical transformations where competing nucleophilic attack must be suppressed. Its applications include use as a catalyst in hydration reactions and as a reagent in the synthesis of various phosphoric acid esters[3][4]. This guide provides the necessary experimental details to empower researchers to synthesize and rigorously characterize this versatile compound in a laboratory setting.

Synthesis Methodology

The most direct and high-yielding route to this compound is the stoichiometric neutralization of Tetra-n-butylammonium hydroxide with Di-tert-butyl hydrogen phosphate. This acid-base reaction is clean, typically proceeds to completion at room temperature, and yields water as the sole byproduct, simplifying purification.

Principle of Reaction

The synthesis relies on a classic acid-base reaction. The acidic proton of di-tert-butyl hydrogen phosphate is readily transferred to the hydroxide ion from tetra-n-butylammonium hydroxide. The resulting ionic species, the tetra-n-butylammonium cation and the di-tert-butylphosphate anion, form the desired salt.

Synthesis Reaction Scheme

The overall chemical transformation is depicted below.

Caption: Acid-base neutralization for [TBA][DtBP] synthesis.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| Di-tert-butyl hydrogen phosphate (C₈H₁₉O₄P) | ≥97% | Sigma-Aldrich |

| Tetra-n-butylammonium hydroxide (40% in H₂O) | Titrated Solution | Sigma-Aldrich |

| Methanol (CH₃OH) | Anhydrous | Fisher Scientific |

| Diethyl ether (C₄H₁₀O) | Anhydrous | VWR Chemicals |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Rotary evaporator | - | - |

| High-vacuum line | - | - |

Step-by-Step Procedure

-

Preparation of Reactants: In a 100 mL round-bottom flask, dissolve di-tert-butyl hydrogen phosphate (1.00 eq, e.g., 2.10 g, 10.0 mmol) in methanol (20 mL). Stir at room temperature until fully dissolved.

-

Reaction: To the stirring solution of the acid, add tetra-n-butylammonium hydroxide (1.00 eq, e.g., 10.0 mmol of a titrated 40% aqueous solution) dropwise over 5 minutes.

-

Causality Note: A slight excess of the phosphate starting material can be used to ensure all the hydroxide is consumed, which can simplify workup as the starting acid is often easier to remove than excess base. The reaction is mildly exothermic; a slow addition prevents excessive heat generation.

-

-

Reaction Completion: Stir the resulting clear solution at room temperature for 1 hour to ensure the reaction goes to completion.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent thermal degradation.

-

Purification & Drying: The resulting crude product, which may be a viscous oil or a waxy solid, should be co-evaporated with anhydrous toluene (2 x 20 mL) to azeotropically remove residual water. The resulting solid is then triturated with cold, anhydrous diethyl ether (3 x 30 mL).

-

Causality Note: The desired ionic salt is insoluble in diethyl ether, while non-polar organic impurities and potentially unreacted di-tert-butyl hydrogen phosphate are soluble. This washing step effectively purifies the product.

-

-

Isolation: Decant the diethyl ether washes. Dry the resulting white solid product under high vacuum for several hours to remove all volatile residues. The final product should be stored in a desiccator under an inert atmosphere as it can be hygroscopic.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.

Characterization Workflow

Caption: Integrated workflow for the characterization of [TBA][DtBP].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the title compound. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for both the cation and the anion. A key feature will be the 2:1 integral ratio between the total protons of the TBA cation (36H) and the DtBP anion (18H).

| Assignment (Cation/Anion) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -N-(CH₂ -CH₂-CH₂-CH₃)₄ | ~ 3.2 – 3.4 | Multiplet | 8H | Protons alpha to the positively charged nitrogen are deshielded and shifted downfield[2][5]. |

| -O-C(CH₃ )₃ | ~ 1.45 – 1.55 | Singlet | 18H | 18 equivalent protons of the two tert-butyl groups on the phosphate anion. |

| -N-(CH₂-CH₂ -CH₂-CH₃)₄ | ~ 1.6 – 1.8 | Multiplet | 8H | Methylene protons beta to the nitrogen. May overlap with the anion singlet. |

| -N-(CH₂-CH₂-CH₂ -CH₃)₄ | ~ 1.4 – 1.5 | Multiplet | 8H | Methylene protons gamma to the nitrogen. Will overlap with the anion singlet. |

| -N-(CH₂-CH₂-CH₂-CH₃ )₄ | ~ 0.95 – 1.05 | Triplet | 12H | Terminal methyl groups of the butyl chains[2][5]. |

³¹P NMR Spectroscopy

Phosphorus-31 NMR provides unambiguous confirmation of the phosphate moiety. The spectrum is typically recorded with proton decoupling.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| (t -BuO)₂P O₂⁻ | ~ -5 to +5 | Singlet | The chemical shift is characteristic for dialkyl phosphate anions[6]. The exact position is solvent-dependent. The spectrum should be referenced externally to 85% H₃PO₄[7]. A sharp singlet confirms a single phosphorus environment. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of key functional groups within the molecule. The spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2960, 2875 | C-H stretching (asymmetric & symmetric) | -CH₃ and -CH₂ groups of the cation and anion. |

| ~1260 | P=O stretching (asymmetric) | Phosphate group (PO₂⁻) of the anion. This is a strong, characteristic band[8]. |

| ~1050 - 1020 | P-O-C stretching | Phosphate ester linkage of the anion[8][9]. |

| 1470 | C-H bending (scissoring) | -CH₂ groups. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is ideal for analyzing this ionic compound. Separate spectra in positive and negative ion modes will confirm the mass of the cation and anion, respectively.

Expected m/z Values

| Ion Mode | Ion Formula | Calculated m/z | Observed m/z |

| Positive | [C₁₆H₃₆N]⁺ (Tetrabutylammonium) | 242.2848 | ~242.3 |

| Negative | [C₈H₁₈O₄P]⁻ (Di-tert-butylphosphate) | 209.0965 | ~209.1 |

High-Resolution Mass Spectrometry (HRMS) should provide masses consistent with the calculated values to within 5 ppm, confirming the elemental composition of each ion.

Properties and Applications

-

Physical Properties: The synthesized product is typically a white, crystalline, or waxy solid at room temperature[10]. It is soluble in many organic solvents like dichloromethane, chloroform, and acetonitrile, but has low solubility in non-polar solvents such as hexanes and diethyl ether.

-

Chemical Properties: The compound is a source of a sterically hindered, non-nucleophilic phosphate anion. The bulky tert-butyl groups also confer a degree of stability against hydrolysis compared to less hindered phosphate esters[7].

-

Applications:

-

Phase-Transfer Catalyst: Like other TBA salts, it can be used to facilitate reactions between reagents in immiscible phases[3].

-

Supporting Electrolyte: Its ionic nature and solubility in organic solvents make it suitable for use as a supporting electrolyte in electrochemical studies.

-

Non-nucleophilic Base/Anion Source: In syntheses requiring a weakly coordinating or non-nucleophilic anion, the di-tert-butylphosphate moiety is an excellent choice.

-

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[10][11]. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a straightforward and efficient method for the synthesis of this compound via acid-base neutralization. The comprehensive characterization workflow described, utilizing NMR, FTIR, and MS, provides a robust framework for verifying the structure and purity of the final product. The combination of a lipophilic phase-transfer cation and a sterically hindered, non-nucleophilic anion makes this compound a valuable tool for a variety of applications in modern chemical research and development.

References

- Smolecule. (2023, August 15).

- van de Voort, F.R. Analysis of Acid Number in Phosphate Esters by FTIR Spectroscopy. Thermal Lube.

- Vulcanchem.

- CymitQuimica.

- Steffen's Chemistry Pages. 31P chemical shifts.

- National Institutes of Health (NIH). (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.

- PubChem.

- Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis.

- Smolecule.

- Alfa Chemistry.

- PubChem. Tetrabutylammonium | C16H36N+ | CID 16028.

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Tetrabutylammonium Chloride in Modern Organic Synthesis.

- ChemicalBook. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum.

- ChemicalBook. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum.

- ChemicalBook. Di-tert-butylphosphine(819-19-2) 1H NMR spectrum.

- TCI Chemicals. 1H-NMR - Di-tert-butylphenylphosphine.

- CymitQuimica.

- ResearchGate. (n.d.).

- PubChem.

- ResearchGate. (n.d.).

- National Institute of Standards and Technology.

Sources

- 1. Dibutyl phosphate(107-66-4) 1H NMR [m.chemicalbook.com]

- 2. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Tetrabutylammonium bromide(1643-19-2) 1H NMR [m.chemicalbook.com]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Tributyl phosphate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

Physical and chemical properties of Tetra-n-butylammonium di-tert-butylphosphate

An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate

Abstract: This guide provides a comprehensive technical overview of this compound (TBDP), a quaternary ammonium salt with significant utility in modern chemical and pharmaceutical research. We will explore its core physicochemical properties, delve into its primary applications as a catalyst and chromatographic reagent, and provide detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of TBDP in their work.

Introduction: Understanding the Compound

This compound is an organic salt composed of a large, sterically hindered tetra-n-butylammonium cation and a di-tert-butylphosphate anion. This unique combination of a bulky, lipophilic cation and a phosphate anion imparts distinct properties that make it a versatile tool in organic synthesis and analytical chemistry.[1] Its structure allows it to function effectively in a variety of solvent systems, enhancing the solubility and reactivity of other chemical species.[1] In the context of drug development, its applications range from acting as a phase-transfer catalyst in the synthesis of active pharmaceutical ingredients (APIs) to serving as a specialized reagent in the chromatographic purification and analysis of drug molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. TBDP is typically a white to yellow solid or crystalline powder at room temperature.

Chemical Identity and Structure

The compound consists of two distinct ionic components: the tetra-n-butylammonium cation ([N(C4H9)4]+) and the di-tert-butylphosphate anion ([(t-C4H9O)2PO2]-). The large, non-polar alkyl groups on both the cation and anion contribute to its solubility in organic solvents and its function as a phase-transfer catalyst.[1]

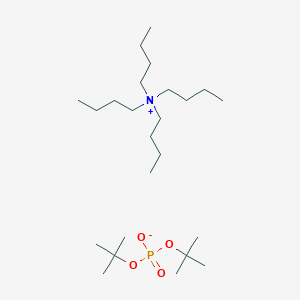

Diagram: Chemical Structure of this compound

Caption: Ionic structure of this compound.

Core Physical and Chemical Data

The key properties of TBDP are summarized below. This data is essential for designing experiments, ensuring safety, and predicting its behavior in various chemical systems.

| Property | Value | Source(s) |

| CAS Number | 68695-48-7 | [1][2] |

| Molecular Formula | C24H54NO4P | [1][2] |

| Molecular Weight | 451.67 g/mol | [3] |

| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [1][2] |

| Physical Form | White to yellow powder or crystals | |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in a dry place at room temperature |

Synthesis and Stability

TBDP can be synthesized through several routes, including the neutralization reaction of tetra-n-butylammonium hydroxide with di-tert-butyl phosphate or via ion exchange methods.[1] It is generally stable under recommended storage conditions, kept sealed and dry at room temperature.

Key Applications in Research and Drug Development

The distinct structure of TBDP makes it a valuable reagent in several advanced applications.

Phase-Transfer Catalyst (PTC)

In multiphasic reaction systems, where reactants are dissolved in immiscible solvents (e.g., aqueous and organic), reaction rates are often slow due to the limited interfacial area. TBDP acts as a phase-transfer catalyst by carrying the phosphate anion from the aqueous phase into the organic phase.[1] The bulky, lipophilic tetra-n-butylammonium cation shields the anion's charge, allowing the ion pair to dissolve in the organic solvent where it can react with the substrate. This is particularly useful in alkylation and nucleophilic substitution reactions common in pharmaceutical synthesis.[1]

Ion-Pair Reagent in Reversed-Phase Chromatography (HPLC)

One of the most powerful applications of TBDP is in ion-pair chromatography, a technique used to separate ionic or highly polar analytes on a non-polar reversed-phase column.[4]

The Mechanism: In a typical reversed-phase setup, charged molecules have little affinity for the hydrophobic stationary phase and elute quickly with poor resolution.[4] By adding TBDP to the mobile phase, the tetra-n-butylammonium cation forms a neutral, hydrophobic ion pair with an anionic analyte (e.g., acidic drugs, nucleotides).[5][6] This newly formed neutral complex has a greater affinity for the stationary phase, leading to increased retention and improved separation from other components in the mixture.[4] This technique is invaluable for the analysis of acidic drug substances and their metabolites.[5]

Experimental Protocol: Ion-Pair HPLC for Acidic Analytes

This section provides a self-validating, step-by-step protocol for using TBDP as an ion-pair reagent in HPLC. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Objective: To achieve enhanced retention and resolution of an acidic analyte (e.g., a carboxylate- or phosphate-containing drug candidate) on a C18 reversed-phase column.

Diagram: Ion-Pair HPLC Experimental Workflow

Caption: A three-phase workflow for ion-pair HPLC analysis using TBDP.

Methodology

-

Mobile Phase Preparation (Self-Validation Checkpoint):

-

Mobile Phase A (Aqueous): Prepare a 5-10 mM solution of this compound in HPLC-grade water. The phosphate moiety of TBDP provides some buffering capacity.[5][7] However, for robust pH control, which is critical for reproducible retention times, it is advisable to use an additional buffer like phosphate or acetate to maintain a stable pH (e.g., pH 6.5-7.5).[8]

-

Causality: Maintaining a consistent pH ensures that the acidic analyte remains in its ionized (anionic) state, allowing for consistent ion-pairing with the tetrabutylammonium cation. Fluctuations in pH can alter the ionization state and lead to shifting retention times.

-

-

Mobile Phase B (Organic): Prepare a solution with the same concentration of TBDP in an organic solvent, typically acetonitrile or methanol.

-

Causality: Including the ion-pair reagent in the organic phase is crucial to maintain a constant concentration on the column surface throughout the gradient elution, preventing baseline instability and ensuring reproducible results.

-

-

-

Column Equilibration:

-

Equilibrate the C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30-60 minutes or until a stable baseline is achieved.

-

Causality: Ion-pair chromatography requires a longer equilibration time than standard reversed-phase methods.[8] This allows the long alkyl chains of the tetrabutylammonium cations to adsorb onto the stationary phase, creating a dynamic positively charged surface that facilitates the retention of the anionic analyte.

-

-

-

Sample Injection and Gradient Elution:

-

Inject the sample, dissolved in Mobile Phase A.

-

Run a linear gradient, for example, from 5% B to 80% B over 20 minutes.

-

Causality: The gradient elution, where the concentration of the organic solvent is increased, disrupts the hydrophobic interactions between the ion pair and the stationary phase. As the mobile phase becomes more non-polar, the analyte-reagent pair is released from the column and elutes.

-

-

-

System Validation and Data Analysis:

-

Monitor the elution using a UV detector at the analyte's maximum absorbance wavelength (λ-max).

-

Perform a system suitability test by injecting a standard solution multiple times to verify reproducibility, peak shape (tailing factor), and resolution from adjacent peaks.

-

Causality: This step is a self-validating control. Consistent results confirm that the column is properly equilibrated and the method is robust. Poor peak shape can indicate incomplete equilibration or secondary interactions.

-

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: TBDP is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[2][9]

-

Precautions: Always handle TBDP in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid creating dust.[9]

-

Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment.[11]

Conclusion

This compound is a highly effective and versatile organic salt. Its unique structure, combining a bulky lipophilic cation with a phosphate anion, makes it an invaluable tool for both synthetic and analytical chemists. By serving as a phase-transfer catalyst, it enables reactions that would otherwise be impractical. As an ion-pair reagent in HPLC, it provides a robust mechanism for the separation and analysis of challenging ionic compounds, a critical capability in the field of drug development. A thorough understanding of its properties and the causal principles behind its application protocols, as outlined in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Tetra Butyl Ammonium Dihydrogen Orthophosphate. [Link]

-

Carl ROTH. Safety Data Sheet: Tetrabutylammonium phosphate. [Link]

-

Wuhan Konberd Biotech Co., LTD. This compound. [Link]

-

Chromatography Forum. (2004). TBAHP as Ion Pairing Reagent. [Link]

-

ResearchGate. (2014). What is the purpose of Tetrabutylammonium bromide in HPLC?[Link]

-

LookChem. DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT Suppliers. [Link]

Sources

- 1. Buy this compound | 68695-48-7 [smolecule.com]

- 2. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. itwreagents.com [itwreagents.com]

- 5. km3.com.tw [km3.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. TBAHP as Ion Pairing Regaent - Chromatography Forum [chromforum.org]

- 9. carlroth.com [carlroth.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. 68695-48-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate (CAS: 68695-48-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetra-n-butylammonium di-tert-butylphosphate (TBATBP), a quaternary ammonium salt with significant applications in organic synthesis and materials science. This document delves into its physicochemical properties, detailed synthesis protocols, and its mechanistic roles as a phase-transfer catalyst and a phosphorylating agent. Particular emphasis is placed on its utility in facilitating biphasic reactions and in the development of pharmaceutical prodrugs. The guide is intended to serve as a practical resource for laboratory professionals, offering not only theoretical background but also actionable experimental protocols and safety information.

Introduction: A Molecule of Dual Functionality

This compound, with the CAS number 68695-48-7, is a unique chemical entity that combines the properties of a bulky, lipophilic quaternary ammonium cation with a sterically hindered phosphate anion. This structure imparts a dual functionality that makes it a valuable tool in modern organic chemistry. The large tetra-n-butylammonium cation is key to its efficacy as a phase-transfer catalyst (PTC), capable of shuttling anionic reagents from an aqueous or solid phase into an organic phase where they can react with organic substrates.[1] Concurrently, the di-tert-butylphosphate anion serves as a versatile phosphorylating agent, particularly in the synthesis of complex molecules like pharmaceutical prodrugs where controlled introduction of a phosphate moiety is required. Its unique combination of a bulky cation and a sterically protected phosphate anion contributes to its effectiveness and solubility in various chemical environments.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TBATBP is essential for its effective application and safe handling.

| Property | Value | Source(s) |

| CAS Number | 68695-48-7 | [2] |

| Molecular Formula | C24H54NO4P | [2] |

| Molecular Weight | 451.7 g/mol | [2] |

| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [2] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| Purity (Typical) | ≥95% | [3] |

| Canonical SMILES | CCCC(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | [2] |

| InChI Key | ZMBZPMVMLZIOPS-UHFFFAOYSA-M | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the most common being a neutralization reaction or an ion exchange process.[1] A representative laboratory-scale synthesis via neutralization is detailed below, adapted from procedures described in the patent literature.[4]

Synthesis Protocol: Neutralization of Di-tert-butyl Phosphate

This protocol involves the preparation of the di-tert-butyl phosphate anion followed by its neutralization with tetra-n-butylammonium hydroxide.

Step 1: Preparation of Di-tert-butyl Phosphate

The synthesis begins with the oxidation of di-tert-butyl phosphite.

-

Materials: Di-tert-butyl phosphite, potassium permanganate, potassium bicarbonate, decolorizing carbon, water.

-

Procedure:

-

Combine di-tert-butyl phosphite (40.36 mmol) and potassium bicarbonate (24.22 mmol) in 35 mL of water in a flask equipped with a magnetic stirrer and placed in an ice bath.[4]

-

Over a period of one hour, add potassium permanganate (28.25 mmol) in three equal portions, ensuring the temperature is maintained.[4]

-

Allow the reaction to stir at room temperature for an additional 30 minutes.[4]

-

Add decolorizing carbon (600 mg) and heat the mixture to 60°C for 15 minutes.[4]

-

Filter the reaction mixture under vacuum to remove solid manganese dioxide, washing the solid with water.[4]

-

To the filtrate, add another gram of decolorizing carbon and heat at 60°C for 20 minutes.[4]

-

Filter the solution again to obtain a colorless solution of potassium di-tert-butyl phosphate.[4]

-

The water can be removed under reduced pressure to yield the crude potassium salt.[4] The free di-tert-butyl phosphate can be obtained by careful acidification and extraction.

-

Step 2: Neutralization with Tetra-n-butylammonium Hydroxide

-

Materials: Di-tert-butyl phosphate (75% solution), tetra-n-butylammonium hydroxide (20% solution in water), acetone, water.

-

Procedure:

-

In a flask, dissolve 41.9 mL of tetra-n-butylammonium hydroxide (20% solution in water) in 50 mL of water.[4]

-

While stirring and cooling the flask in an ice bath, add a solution of 6.8 g of di-tert-butyl phosphate (75%) in 5 mL of acetone dropwise.[4]

-

The resulting solution is then lyophilized (freeze-dried) to yield this compound.[4]

-

Purification

For most applications, the product obtained from the described synthesis is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be employed. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.

Key Applications and Mechanistic Insights

The unique structure of TBATBP lends itself to two primary areas of application in organic synthesis: as a phase-transfer catalyst and as a phosphorylating agent.

Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1] TBATBP excels in this role due to the lipophilic nature of the tetra-n-butylammonium cation.

Mechanism of Action:

The catalytic cycle begins with the exchange of the di-tert-butylphosphate anion with the anion of the reactant in the aqueous phase. The newly formed ion pair, consisting of the tetra-n-butylammonium cation and the reactant anion, is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the "naked" and highly reactive anion can react with the organic substrate. The resulting product and the tetra-n-butylammonium cation paired with the leaving group then migrate back to the aqueous phase, completing the catalytic cycle. This process enables reactions that would otherwise be extremely slow or require harsh conditions.[1]

Figure 1: General mechanism of phase-transfer catalysis mediated by TBATBP.

Applications in Alkylation Reactions:

TBATBP is an effective catalyst for the alkylation of various nucleophiles, such as phenols and carboxylates, with alkyl halides.[1] The use of a phase-transfer catalyst allows these reactions to be carried out under mild conditions with high yields.

Phosphorylating Agent in Prodrug Synthesis

The di-tert-butylphosphate moiety of TBATBP is a valuable tool in medicinal chemistry, particularly for the synthesis of phosphonooxymethyl prodrugs. These prodrugs are designed to improve the aqueous solubility and bioavailability of parent drugs.

Mechanism of Action:

In a typical application, the di-tert-butylphosphate anion acts as a nucleophile, displacing a leaving group on a linker molecule which is subsequently attached to the drug. The bulky tert-butyl groups serve as protecting groups for the phosphate moiety, which can be readily removed under mild acidic conditions to unmask the free phosphate group in vivo. This strategy has been successfully employed to enhance the delivery of drugs containing tertiary amine functionalities.

Experimental Protocol: Synthesis of Chloromethyl Di-tert-butylphosphate

This protocol details a key application of a tetra-n-butylammonium salt as a phase-transfer catalyst in a reaction involving the di-tert-butylphosphate anion, as described in U.S. Patent US20060047135A1. This reaction produces a valuable intermediate for the synthesis of water-soluble azole antifungal agents.[5]

-

Objective: To synthesize chloromethyl di-tert-butylphosphate via a phase-transfer catalyzed reaction.

-

Reaction Scheme: K⁺⁻O₂P(O-t-Bu)₂ + ClCH₂OSO₂Cl + Na₂CO₃ --(TBA⁺ salt catalyst)--> (t-BuO)₂P(O)OCH₂Cl

-

Materials:

-

Potassium di-tert-butylphosphate

-

Chloromethyl chlorosulfate

-

Sodium carbonate (or Potassium carbonate)

-

Tetrabutylammonium sulfate (or Tetrabutylammonium chloride)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

In a reaction vessel, prepare a mixture of potassium di-tert-butylphosphate, sodium carbonate (as a base), and a catalytic amount of tetrabutylammonium sulfate in water and an organic solvent (dichloromethane or tetrahydrofuran).[5]

-

Cool the biphasic mixture to a temperature between 15 to 25°C.[5]

-

Slowly add a solution of chloromethyl chlorosulfate in the same organic solvent to the stirred reaction mixture.[5]

-

Allow the reaction to proceed at this temperature, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, perform an aqueous workup to separate the organic and aqueous layers. The organic layer contains the desired product.[5]

-

The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the chloromethyl di-tert-butylphosphate product.[5]

-

-

Causality and Self-Validation:

-

The use of a phase-transfer catalyst (tetrabutylammonium sulfate) is crucial for transporting the di-tert-butylphosphate anion from the aqueous phase to the organic phase where it can react with the chloromethyl chlorosulfate.[5]

-

The base (sodium carbonate) is necessary to neutralize the acid generated during the reaction.

-

The mild reaction temperature (15-25°C) helps to minimize potential side reactions and decomposition of the product.[5]

-

The successful formation of the product, which can be confirmed by spectroscopic methods (e.g., NMR), validates the effectiveness of the phase-transfer catalysis in this system.

-

Figure 2: Experimental workflow for the synthesis of chloromethyl di-tert-butylphosphate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a dry, cool place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a multifaceted reagent with significant utility in organic synthesis. Its role as a phase-transfer catalyst enables a wide range of biphasic reactions under mild conditions, contributing to greener and more efficient chemical processes. Furthermore, its application as a protected phosphorylating agent is of particular importance in the field of drug development for the synthesis of prodrugs with enhanced physicochemical properties. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively and safely utilize this versatile compound in their work.

References

- Google Patents. (n.d.). US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.

-

PubMed Central (PMC). (2020, January 22). Catalytic Chemoselective O-Phosphorylation of Alcohols. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US9434668B1 - Process for the preparation of 4-tertiary butyl phenol (4-TBP).

Sources

- 1. Buy this compound | 68695-48-7 [smolecule.com]

- 2. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

Structure and bonding in Tetra-n-butylammonium di-tert-butylphosphate

An In-Depth Technical Guide to the Structure and Bonding of Tetra-n-butylammonium Di-tert-butylphosphate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound (TBADBP). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the compound's behavior and utility in various chemical applications.

Introduction and Significance

This compound is an organic salt with the chemical formula C₂₄H₅₄NO₄P and a molecular weight of approximately 451.7 g/mol .[1][2] It is classified as a quaternary ammonium salt, a class of compounds known for their versatile applications in organic chemistry.[1][3] TBADBP is particularly valued as a phase-transfer catalyst, a reagent in the synthesis of phosphate esters, and as a tool in various laboratory research pathways.[1] Its unique structure, combining a bulky, lipophilic cation with a sterically hindered phosphate anion, imparts distinct properties that are crucial for its function, particularly in facilitating reactions between immiscible phases and acting as an acidic catalyst in hydration reactions.[1][4]

Table 1: Core Compound Identifiers

| Property | Value |

|---|---|

| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium |

| CAS Number | 68695-48-7 |

| Molecular Formula | C₂₄H₅₄NO₄P |

| Molecular Weight | 451.7 g/mol |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C |

Molecular Architecture: A Tale of Two Ions

The defining characteristic of TBADBP is its ionic nature, composed of a distinct cation and anion. The interplay between these two components dictates the compound's overall structure, stability, and reactivity.

The Tetra-n-butylammonium Cation: [N(C₄H₉)₄]⁺

The cation features a central nitrogen atom covalently bonded to four n-butyl groups. This arrangement results in a quaternary ammonium structure, where the nitrogen atom bears a permanent positive charge.[5]

-

Geometry: The four carbon atoms directly attached to the nitrogen adopt a tetrahedral geometry, a fundamental characteristic of sp³ hybridized centers.[3]

-

Bonding: The bonds between the nitrogen and carbon atoms (C-N) and within the alkyl chains (C-C, C-H) are all single covalent bonds.[3]

-

Physicochemical Nature: The four long butyl chains render the cation highly lipophilic (hydrophobic).[6] This feature is critical for its ability to dissolve in nonpolar organic solvents and to carry the associated anion into an organic phase during phase-transfer catalysis.

The Di-tert-butylphosphate Anion: [(t-BuO)₂PO₂]⁻

The anion is a phosphate derivative characterized by significant steric hindrance from two bulky tert-butyl groups.

-

Core Structure: A central phosphorus atom is bonded to four oxygen atoms. Two of these oxygens are part of ester linkages with tert-butyl groups, while the other two carry the negative charge of the anion.

-

Bonding and Resonance: The negative charge is not localized on a single oxygen atom but is delocalized across the two terminal P-O bonds through resonance. This delocalization contributes significantly to the stability of the anion. The P-O bonds within the ester groups are distinct from the delocalized P-O bonds of the anionic moiety.

-

Steric Effects: The presence of two bulky tert-butyl groups is a key feature.[1] This steric shielding influences the anion's nucleophilicity and its interaction with the cation and surrounding solvent molecules, preventing close packing and often leading to lower melting points compared to salts with smaller ions.[3][7]

The Ionic Bond and Supramolecular Interactions

The primary force holding the compound together is the strong electrostatic attraction between the positively charged tetra-n-butylammonium cation and the negatively charged di-tert-butylphosphate anion. This forms a classic salt bridge.[8][9]

However, a more nuanced view reveals the presence of weaker, yet significant, non-covalent interactions. Research into quaternary ammonium salts has highlighted the role of directional hydrogen bonds between the C-H groups of the cation and the oxygen atoms of the anion.[10][11]

-

N⁺-C-H···O Hydrogen Bonding: The hydrogen atoms on the carbons adjacent to the positively charged nitrogen are slightly acidic and can act as hydrogen bond donors. They form multiple weak hydrogen bonds with the electronegative oxygen atoms of the phosphate anion.[11] This network of interactions contributes to the overall stability of the ion pair in both the solid state and in solution. The stability of such phosphate-quaternary amine interactions can be so profound that they exhibit "covalent-like" stability in the gas phase, withstanding fragmentation energies similar to those that break covalent bonds.[8][9]

Synthesis and Characterization

Understanding the synthesis and analytical characterization of TBADBP is essential for its practical application and quality control.

Synthetic Methodologies

TBADBP can be prepared through several established routes.[1] The choice of method often depends on the desired purity, scale, and available starting materials. A common and straightforward approach is the neutralization reaction.

Experimental Protocol: Synthesis via Neutralization

-

Reactant Preparation: Dissolve di-tert-butyl phosphate in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Neutralization: Add a stoichiometric equivalent of tetra-n-butylammonium hydroxide (typically as an aqueous solution) dropwise to the phosphate solution at 0 °C with vigorous stirring.

-

Phase Separation: After the addition is complete, transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.

-

Washing & Drying: Wash the organic layer with brine to remove residual water and impurities. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to confirm the identity and purity of TBADBP. The data below represent expected outcomes for a successful synthesis.

Table 2: Summary of Analytical Characterization Data

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural confirmation of proton environments | Multiplets corresponding to the butyl chains of the cation; a singlet for the equivalent methyl protons of the tert-butyl groups of the anion. |

| ¹³C NMR | Carbon skeleton analysis | Signals for the four distinct carbons of the n-butyl groups; signals for the quaternary and methyl carbons of the tert-butyl groups. |

| ³¹P NMR | Confirmation of the phosphate moiety | A single resonance in the characteristic chemical shift range for phosphate esters. |

| FT-IR | Identification of functional groups | Strong bands for P=O and P-O-C stretches; C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spec (ESI) | Molecular weight confirmation | Positive mode: Peak at m/z ≈ 242.47 for [N(C₄H₉)₄]⁺. Negative mode: Peak at m/z ≈ 209.12 for [(t-BuO)₂PO₂]⁻. |

Applications in Research and Drug Development

The unique structural attributes of TBADBP translate into several key applications.

-

Phase-Transfer Catalysis: TBADBP excels as a phase-transfer catalyst. The large, lipophilic cation encapsulates the phosphate anion, shuttling it from an aqueous or solid phase into an organic phase where it can react with a substrate that would otherwise be inaccessible.[1] This is crucial for enhancing reaction rates and yields in heterogeneous systems.

-

Organic Synthesis: It serves as a mild, non-nucleophilic base and as an acidic catalyst for certain reactions, such as hydrations.[1][4] The bulky nature of its ions can also be exploited to influence the stereochemical outcome of a reaction by creating a specific chiral environment.

-

Drug Development and Prodrugs: Phosphate esters are fundamental in biochemistry and medicinal chemistry. The di-tert-butylphosphate group is a common protecting group for phosphates. Compounds like TBADBP can be used in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients (APIs).[12] The di-tert-butylphosphate moiety itself can be a precursor to phosphonooxymethyl prodrugs, which are designed to improve the solubility and bioavailability of therapeutic agents.[12]

Conclusion

This compound is a compound whose utility is deeply rooted in its molecular structure and bonding. The combination of a large, charge-diffuse lipophilic cation and a sterically hindered, resonance-stabilized anion creates a powerful tool for organic synthesis and materials science. The primary electrostatic attraction is complemented by a network of weaker hydrogen bonds, which together define the ion pair's stability and behavior. For professionals in drug discovery and chemical research, a thorough understanding of these principles is paramount for leveraging the full potential of this versatile salt.

References

- 1. Buy this compound | 68695-48-7 [smolecule.com]

- 2. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. What are Quaternary Ammonium Compounds? [npic.orst.edu]

- 6. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Amazing Stability of Phosphate-Quaternary Amine Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Uses of Potassium di-tert-butylphosphate as the synthetic Intermediate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tetra-n-butylammonium Di-tert-butylphosphate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of tetra-n-butylammonium di-tert-butylphosphate, a versatile quaternary ammonium salt. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and key applications, with a focus on the causal relationships that underpin its utility in modern chemistry.

Introduction: A Molecule of Unique Structural and Functional Duality

This compound is a notable chemical compound due to its unique structure, which combines a bulky tetra-n-butylammonium cation with a di-tert-butylphosphate anion.[1] This specific combination of a quaternary ammonium structure with sterically hindered tert-butyl groups imparts valuable properties, making it an effective catalyst while ensuring solubility in a variety of chemical environments.[1] Its primary role in scientific research spans catalysis, electrochemistry, and even energy storage, highlighting its versatility.[1]

Physicochemical Properties: A Quantitative Overview

The distinct characteristics of this compound are rooted in its molecular structure. A clear understanding of its physical and chemical properties is essential for its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C24H54NO4P | [1][2][3][4][5] |

| Molecular Weight | ~451.7 g/mol | [1][2][3][6][7] |

| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [1][2] |

| CAS Number | 68695-48-7 | [1][2][3] |

| Appearance | Solid | [8] |

| InChI Key | ZMBZPMVMLZIOPS-UHFFFAOYSA-M | [1][2][8] |

Synthesis and Mechanism: A Nucleophilic Substitution Approach

The formation of this compound is typically achieved through nucleophilic substitution. This well-established mechanism involves a tertiary amine acting as a nucleophile that attacks the electrophilic carbon of an alkyl halide, resulting in the formation of the quaternary ammonium cation.[1]

Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Quaternization Reaction:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tributylamine in a suitable solvent such as acetonitrile.

-

Add a stoichiometric equivalent of n-butyl bromide dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture to room temperature, which should induce the precipitation of tetrabutylammonium bromide.

-

Isolate the crude tetrabutylammonium bromide by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Dry the product under vacuum.

-

-

Anion Exchange:

-

Prepare an aqueous solution of the synthesized tetrabutylammonium bromide.

-

In a separate vessel, prepare a solution of potassium di-tert-butylphosphate in water.

-

Slowly add the potassium di-tert-butylphosphate solution to the tetrabutylammonium bromide solution with vigorous stirring.

-

The desired product, this compound, will precipitate out of the solution due to its lower solubility in water compared to the inorganic salt byproducts.

-

Isolate the precipitate by filtration.

-

Wash the product with cold deionized water to remove any remaining inorganic salts.

-

Dry the final product under vacuum to yield pure this compound.

-

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various chemical applications.[1]

Phase-Transfer Catalysis

In organic synthesis, it functions as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., organic and aqueous).[1] This is particularly useful in alkylation reactions, where it can catalyze the reaction of various nucleophiles with alkyl halides under mild conditions.[1]

Acid Catalysis

It also serves as an acidic catalyst, notably in hydration reactions.[1][6] Its ability to accelerate these reactions is beneficial for optimizing reaction selectivity and yield.[6]

Reagent in Chemical Manufacturing

This compound is employed as a reagent in the production of phosphoric acid esters.[1]

Mechanistic Studies

The compound has proven effective in mechanistic studies of transfer hydrogenation and dehydrogenation reactions in organic synthesis.[6] It can mediate electron transfer processes, thereby accelerating reaction rates.[6]

Conclusion

This compound is a quaternary ammonium salt with a distinct molecular architecture that gives rise to its utility as a versatile catalyst and reagent in organic synthesis. A thorough understanding of its physicochemical properties and the principles behind its synthesis allows for its effective application in both academic research and industrial drug development, contributing to the advancement of chemical manufacturing and mechanistic studies.

References

-

PubChem. This compound | C24H54NO4P | CID 22339116. [Link]

-

LookChem. DI-TERT-BUTYLPHOSPHATE, TETRABUTYLAMMONIUM SALT 68695-48-7 wiki. [Link]

-

Wuhan Konberd Biotech Co., LTD. This compound. [Link]

Sources

- 1. Buy this compound | 68695-48-7 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound-Wuhan Combed Biotech [konberdbio.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound - [sigmaaldrich.com]

- 8. This compound | 68695-48-7 [sigmaaldrich.com]

A Technical Guide to the Solubility of Tetra-n-butylammonium Di-tert-butylphosphate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetra-n-butylammonium di-tert-butylphosphate, a quaternary ammonium salt with significant applications in organic synthesis and catalysis.[1][2] Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of ionic liquid and quaternary ammonium salt solubility to predict the behavior of this compound in various organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine precise solubility data tailored to their specific applications.

Introduction: Understanding this compound

This compound is a quaternary ammonium salt composed of a large, lipophilic tetra-n-butylammonium cation and a bulky di-tert-butylphosphate anion.[3][4] This unique combination of a non-coordinating, sterically hindered anion and a soft, lipophilic cation imparts distinct physicochemical properties that are valuable in various chemical transformations.[1] It finds utility as a phase-transfer catalyst and as a reagent in the synthesis of phosphoric acid esters.[1] The solubility of this salt in organic solvents is a critical parameter that dictates its efficacy in homogeneous catalysis, reaction kinetics, product purification, and formulation development.

The structure of this compound is presented below:

Caption: Structure of this compound.

Physicochemical Principles Governing Solubility

The solubility of ionic compounds like this compound in organic solvents is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing solubility are:

-

Lattice Energy of the Salt: The strength of the electrostatic interactions between the tetra-n-butylammonium cation and the di-tert-butylphosphate anion in the crystal lattice must be overcome by the solvation energy.

-

Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. The nature and strength of ion-solvent interactions are paramount.

-

Properties of the Cation: The tetra-n-butylammonium cation is large, symmetric, and possesses four non-polar butyl chains.[5] This imparts significant lipophilicity and van der Waals interactions, favoring solubility in non-polar and moderately polar aprotic solvents.

-

Properties of the Anion: The di-tert-butylphosphate anion is also sterically bulky. The negative charge is delocalized over the phosphate group, but the two tert-butyl groups contribute to its lipophilic character.

-

Properties of the Solvent:

-

Polarity and Dielectric Constant: Solvents with higher dielectric constants are generally better at separating ions. However, for bulky, lipophilic salts, high polarity is not the sole determinant of good solubility.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds, which may interact with the phosphate anion. However, the bulky tert-butyl groups may sterically hinder this interaction.

-

Aprotic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often excellent solvents for quaternary ammonium salts as they can solvate the cation well without strong interactions with the anion.[6] Non-polar aprotic solvents (e.g., toluene, THF) can also be effective due to the significant lipophilicity of the salt.

-

Predicted Solubility Profile

Based on the molecular structure and general principles of solubility for quaternary ammonium salts, a qualitative solubility profile for this compound can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a significant dipole moment to interact with the ionic components of the salt, while their aprotic nature avoids strong, specific interactions that might hinder dissolution. The lipophilic character of the cation is also well-accommodated. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have moderate polarity and can effectively solvate large, soft ions through dipole-induced dipole and van der Waals interactions. |

| Aromatic | Toluene, Benzene | Moderate | The non-polar, aromatic nature of these solvents can interact favorably with the butyl chains of the cation and the tert-butyl groups of the anion through van der Waals forces. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The solubility will depend on the balance between the solvation of the ionic components and the disruption of the solvent's own structure. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While these solvents are polar, the strong hydrogen-bonding network of the solvent itself might not be effectively disrupted by the large, lipophilic ions. The bulky tert-butyl groups on the anion may also sterically hinder hydrogen bonding with the solvent. |

| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The lack of polarity in these solvents makes them poor at solvating the ionic components of the salt, despite the lipophilicity of the ions. The solvation energy is unlikely to overcome the lattice energy of the salt. |

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination of solubility is crucial for any application. The following are standard, reliable methods for determining both qualitative and quantitative solubility.

Qualitative Solubility Determination

This is a rapid screening method to assess solubility at a fixed concentration.

Protocol:

-

Preparation: Add approximately 10 mg of this compound to a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Agitation: Vigorously vortex the vial for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: A clear, particle-free solution.

-

Partially Soluble: A hazy or cloudy solution with some undissolved solid.

-

Insoluble: The solid material remains largely undissolved.

-

Quantitative Solubility Determination: The Shake-Flask Method

This is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: To a series of sealed vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable for viscous solvents or sparingly soluble systems.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Quantification:

-

Gravimetric Analysis: If the solvent is volatile, the collected supernatant can be evaporated to dryness in a pre-weighed vial, and the mass of the dissolved solid can be determined. This is a simple and direct method.

-

Chromatographic Analysis (HPLC): Dilute the supernatant with a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) against a calibration curve prepared from known concentrations of this compound. This method is highly accurate and reproducible.

-

Spectroscopic Analysis (UV-Vis or NMR): If the compound has a suitable chromophore or distinct NMR signals, its concentration in the supernatant can be determined by UV-Vis spectrophotometry or Nuclear Magnetic Resonance spectroscopy against a standard curve.

-

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, a strong predictive understanding of its solubility can be derived from its molecular structure and the established principles governing quaternary ammonium salts. This guide provides a theoretical framework for solvent selection and, critically, equips researchers with robust experimental protocols to determine precise solubility data. The generation of such data is indispensable for the optimization of reaction conditions, the development of robust purification strategies, and the formulation of products in the pharmaceutical and chemical industries.

References

- 1. Buy this compound | 68695-48-7 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C24H54NO4P | CID 22339116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

- 6. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetra-n-butylammonium di-tert-butylphosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt that finds utility in various chemical applications, including as a phase-transfer catalyst and in organic synthesis.[1][2] Its structure, comprising a bulky tetra-n-butylammonium cation and a di-tert-butylphosphate anion, imparts specific solubility and reactivity characteristics.[3] A thorough understanding of the thermal stability and decomposition pathways of this compound is paramount for its safe handling, storage, and effective application in research and development, particularly in the pharmaceutical industry where process safety and product purity are critical.

This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogs, established chemical principles of quaternary ammonium salt decomposition, and standard analytical methodologies to provide a robust and scientifically grounded overview.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C24H54NO4P | [3] |

| Molecular Weight | 451.7 g/mol | [3] |

| IUPAC Name | ditert-butyl phosphate;tetrabutylazanium | [3] |

| Physical Appearance | Not explicitly stated in searches, but likely a solid at room temperature. | |

| Solubility | Soluble in non-basic solvents like methylene chloride.[4] |

Estimated Thermal Stability

Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in the reviewed literature. However, by examining the thermal stability of analogous tetra-n-butylammonium salts with different anions, a reasonable estimation of its decomposition temperature can be made. The thermal stability of ionic liquids and related salts is significantly influenced by the nature of both the cation and the anion.[5]

Comparative Thermal Stability of Tetra-n-butylammonium Salts:

| Compound | Decomposition Onset (°C) | Primary Decomposition Products | Reference |

| Tetra-n-butylammonium Hexafluorophosphate (TBAHFP) | ~300-350 | Tributylamine, HF, PF5 | [6] |

| Tetra-n-butylammonium Tetrafluoroborate (TBATFB) | Higher than TBAHFP | Tributylamine, HF, BF3 | [6] |

| Tetra-n-butylammonium Perchlorate (TBAP) | Lower than TBAHFP | Tributylamine and other perchlorate decomposition products | [6] |

| Tetrabutylammonium Bromide (TBA-Br) | ~200-250 | Not specified, likely tributylamine and butene | [7] |

Based on these analogs, it is plausible to predict that the thermal decomposition of this compound will likely initiate in the range of 200-350°C. The di-tert-butylphosphate anion's stability will be a key determinant. Organophosphate esters themselves exhibit a range of thermal stabilities, with initial degradation often involving the elimination of a phosphorus acid.[8]

Decomposition Mechanism

The thermal decomposition of quaternary ammonium salts, particularly those with alkyl groups possessing β-hydrogens, is anticipated to proceed primarily through the Hofmann elimination mechanism.[1][9][10] This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine.

In the case of this compound, the di-tert-butylphosphate anion can act as the base, abstracting a proton from one of the butyl chains of the cation.

The proposed decomposition pathway is as follows:

-

Proton Abstraction: The di-tert-butylphosphate anion abstracts a proton from a β-carbon of one of the n-butyl groups of the tetra-n-butylammonium cation.

-

Alkene Formation: This proton abstraction facilitates the elimination of the tertiary amine, tributylamine, and the formation of 1-butene.

-

Byproducts: The protonated di-tert-butylphosphate anion would form di-tert-butyl phosphoric acid.

Caption: Proposed Hofmann elimination pathway for this compound.

It is also possible that at higher temperatures, further decomposition of the di-tert-butyl phosphoric acid and tributylamine could occur, leading to a more complex mixture of final products.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow:

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Key Parameters to Determine:

-

T_onset : The onset temperature of decomposition, indicating the start of significant mass loss.

-

T_peak : The temperature of the maximum rate of decomposition, obtained from the derivative of the TGA curve (DTG).

-

Residual Mass : The percentage of mass remaining at the end of the experiment, providing insight into non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is invaluable for identifying phase transitions (e.g., melting, crystallization) and exothermic or endothermic decomposition events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition range (determined by TGA).[11]

-

Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which indicate decomposition events, and determine the onset temperature and enthalpy of decomposition (ΔH_decomp).

-

Advanced Safety Assessment: Accelerating Rate Calorimetry (ARC)

For a more in-depth assessment of thermal hazards, especially for process scale-up, Accelerating Rate Calorimetry (ARC) is the gold standard.[12] ARC measures the time, temperature, and pressure data for a chemical reaction under adiabatic conditions, providing a worst-case scenario for a thermal runaway.[13][14]

ARC provides critical safety data, including:

-

Onset temperature of self-heating.

-

Adiabatic temperature rise.

-

Time to maximum rate of decomposition.

-

Pressure rise rate.

Safety Considerations

Given the potential for thermal decomposition, appropriate safety precautions are essential when handling this compound, especially at elevated temperatures.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources.

-

Decomposition Products: The primary decomposition products, tributylamine and 1-butene, are flammable and may be irritating. Thermal decomposition should be conducted in a well-ventilated fume hood.

-

Exothermic Potential: As with many decomposition reactions, there is a potential for exothermic activity. When heating this compound for the first time, it is crucial to use small quantities and appropriate thermal analysis techniques (like DSC and ARC) to assess the thermal hazard.

Conclusion

While specific, publicly available thermal analysis data for this compound is scarce, a comprehensive understanding of its likely thermal behavior can be formulated based on the well-established chemistry of analogous quaternary ammonium salts and phosphate esters. The primary decomposition pathway is anticipated to be Hofmann elimination, yielding tributylamine and 1-butene, with an estimated onset of decomposition in the 200-350°C range. For any application involving heating this compound, it is imperative to conduct rigorous experimental thermal analysis using techniques such as TGA, DSC, and for process safety considerations, ARC, to accurately determine its thermal stability and hazard potential.

References

-

Hofmann Elimination. (n.d.). In NROChemistry. Retrieved from [Link]

- Gaines, D. F., & Iorns, T. V. (1967). Tetra-n-butylammonium salts of B5H8- and B6H9- and decomposition products of the anions. Journal of the American Chemical Society, 89(13), 3375–3376.

-

Prasad, M. R. R., & Sudhakarbabu, K. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. ResearchGate. Retrieved from [Link]

- Rodriguez, H., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Journal of Physics: Conference Series, 2046(1), 012027.

-

Hofmann elimination. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

German, K. E., et al. (1987). The Thermal Decomposition of Tetraalkylammonium pertechnetates. ResearchGate. Retrieved from [Link]

-

Quaternary Ammonium Salts- Hofmann Elimination. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

Hofmann Elimination Reaction: Mechanism, Examples & Applications. (n.d.). Aakash Institute. Retrieved from [Link]

-

Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Chemical Society Reviews, 42(14), 5963–5977.

-

Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. (2021). MDPI. Retrieved from [Link]

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

-

Tutorial for thermal analysis of ionic liquids. (2014). ResearchGate. Retrieved from [Link]

-

Thermodynamic Properties of Molten Salts Measured by DSC. (n.d.). INIS-IAEA. Retrieved from [Link]

- Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1834–1843.

-

Temperature calibration of differential scanning calorimeters. (n.d.). ePrints Soton. Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. Retrieved from [Link]